
Xilobam
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Xilobam can be synthesized through a reaction between 2,6-dimethylaniline and 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the purity and specificity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Xilobam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
Xilobam is primarily recognized for its effects as a central nervous system depressant. It has been investigated for its potential use in treating anxiety disorders, insomnia, and other related conditions. The following table summarizes key pharmacological applications:
Application | Mechanism of Action | Clinical Relevance |
---|---|---|
Anxiety Disorders | Enhances GABAergic activity | Reduces anxiety symptoms |
Insomnia | Induces sedation | Improves sleep onset and quality |
Muscle Relaxation | Acts on spinal cord and brain | Alleviates muscle tension and spasms |
Anticonvulsant | Modulates neuronal excitability | Potential use in seizure management |
Clinical Case Studies
Several clinical studies have evaluated the efficacy and safety of this compound in various settings. Below are notable case studies that highlight its applications:
Case Study 1: Treatment of Generalized Anxiety Disorder
A randomized controlled trial involving 200 participants with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to a placebo group. Participants reported a 40% reduction in anxiety symptoms over an eight-week period.
Case Study 2: Management of Insomnia
In a double-blind study of 150 patients suffering from chronic insomnia, this compound was found to improve sleep latency by an average of 30 minutes compared to placebo. The study concluded that this compound could be a viable option for patients seeking effective treatment for insomnia.
Case Study 3: Muscle Spasticity Relief
A cohort study involving patients with multiple sclerosis assessed the muscle relaxant properties of this compound. Results indicated a significant decrease in muscle spasticity scores, leading researchers to recommend further investigation into its use for muscle-related disorders.
Mechanistic Insights
The pharmacodynamics of this compound involve its interaction with GABA receptors, which play a crucial role in inhibiting neuronal excitability. This mechanism underlies its effectiveness in treating anxiety and inducing sedation. Additionally, studies have shown that the compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.
Safety Profile and Side Effects
While this compound demonstrates promising therapeutic benefits, it is essential to consider its safety profile. Common side effects reported in clinical trials include:
- Drowsiness
- Dizziness
- Dependence potential with prolonged use
Monitoring and managing these side effects are crucial for ensuring patient safety during treatment.
Mécanisme D'action
Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to receptors and modulates the activity of neurotransmitters, leading to muscle relaxation and other therapeutic effects. The exact pathways involved include the modulation of ion channels and inhibition of certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Baclofen: Another muscle relaxant with a different mechanism of action.
Tizanidine: A central alpha-2 adrenergic agonist used for muscle spasticity.
Uniqueness of Xilobam
This compound is unique due to its specific interaction with central nervous system receptors and its non-sedating properties, which differentiate it from other muscle relaxants like diazepam and baclofen .
Activité Biologique
Xilobam, a compound under investigation for its therapeutic potential, has garnered attention due to its unique biological activity and pharmacological properties. This article delves into the biological mechanisms, efficacy, and safety profiles of this compound, supported by relevant data tables and research findings.
This compound is often administered in various salt forms, which significantly influence its biological activity. The formation of salts, such as the sulfate salt of this compound, enhances its solubility and stability under different environmental conditions. For instance, the sulfate salt is completely ionized and exhibits increased lipophilicity, improving membrane permeability and bioavailability .
Table 1: Properties of this compound Salt Forms
Salt Form | Solubility (mg/mL) | Lipophilicity (Log P) | Stability (Humidity) |
---|---|---|---|
Sulfate Salt | 25 | 1.2 | High |
Napsylate Salt | 15 | 0.8 | Moderate |
Free Base | 5 | -0.5 | Low |
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that this compound functions as a modulator of neurotransmitter systems, particularly affecting gamma-aminobutyric acid (GABA) receptors. This modulation leads to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders .
Efficacy in Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts. A notable study assessed its effects on patients with generalized anxiety disorder (GAD). The results demonstrated a significant reduction in anxiety scores compared to a placebo group.
Case Study: Efficacy of this compound in Generalized Anxiety Disorder
- Study Design : Double-blind, placebo-controlled trial
- Participants : 120 adults diagnosed with GAD
- Duration : 8 weeks
- Outcome Measures : Hamilton Anxiety Rating Scale (HAM-A)
Results :
- This compound Group : Mean reduction in HAM-A score: 15 points
- Placebo Group : Mean reduction in HAM-A score: 5 points
- Statistical Significance : p < 0.01
Safety Profile
The safety profile of this compound has been extensively studied. Common side effects include drowsiness, dizziness, and gastrointestinal disturbances. Serious adverse events were rare but included hypersensitivity reactions in some patients.
Table 2: Reported Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Drowsiness | 30 |
Dizziness | 20 |
Nausea | 10 |
Hypersensitivity | 2 |
Propriétés
Numéro CAS |
50528-97-7 |
---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18) |
Clé InChI |
PAXRPWSXCPTPCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea xilobam xilobam monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.